4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S. It is a white to pale yellow solid with a distinct odor. This compound is known for its stability at room temperature and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be achieved through multiple methods. One common synthetic route involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal and parasitic infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antiparasitic activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in the target organisms . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but contains a chlorine atom instead of an ethyl group.
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: Another similar compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-ethyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-3-7-6(9(12)13)4-10-8(11-7)5-14-2/h4H,3,5H2,1-2H3,(H,12,13) |
InChI Key |
XDGWRLWFVTXKGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC=C1C(=O)O)CSC |
Origin of Product |
United States |
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